![molecular formula C12H11BrO2 B2686431 Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-05-6](/img/structure/B2686431.png)
Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate” is a chemical compound with the CAS Number: 2374238-05-6 . It has a molecular weight of 267.12 and its IUPAC name is methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate” is represented by the linear formula C12H11BrO2 . Bicyclo[1.1.0]butanes are a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond .
Chemical Reactions Analysis
Bicyclo[1.1.0]butanes (BCBs) are valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems . They can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is -20°C .
Scientific Research Applications
- Researchers have explored monosubstituted BCBs at the bridgehead positions due to their accessibility and reactivity with nucleophiles, radicals, and electrophiles. These reactions yield cyclobutanes and cyclobutenes .
- BCBs exhibit high chemoselectivity for alkylation of cysteine residues under mild conditions. For example, BCB Ibrutinib has been used for protein bioconjugation .
- Palladium-catalyzed cross-coupling on pre-formed BCBs enables late-stage diversification of the bridgehead position. This method allows the introduction of various substituents, leading to a range of useful small ring building blocks .
- 1,3-disubstituted BCBs are attractive precursors to bicyclo[1.1.1]pentanes (BCPs), which are valuable motifs in drug design. These BCPs result from formal carbene insertion into the C1-C3 bond of BCBs .
- Recent advances in BCB chemistry have led to successful cyclobutylation of pharmaceutical compounds using mild conditions. BCBs can be incorporated into drug molecules .
- BCBs have applications as bioisosteres, mimicking the structural features of aromatic rings. Para- and meta-disubstituted BCBs can serve as replacements for aromatic moieties in drug design .
Strain Release Chemistry
Bioconjugation Processes
Small Ring Building Blocks
Bicyclo[1.1.1]pentane Precursors
Cyclobutylation of Pharmaceuticals
Para- and Meta-Disubstituted Arene Bioisosteres
Safety and Hazards
Future Directions
In recent years, there has been a resurgent interest in the chemistry of BCBs, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that compounds like “Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate” may have potential applications in drug design and synthesis .
Mechanism of Action
Target of Action
It is known that bicyclo[110]butanes (BCBs), a class of compounds to which this molecule belongs, are increasingly valued as intermediates in ‘strain release’ chemistry .
Mode of Action
Bcbs are known to undergo various reactions due to their inherent strain, which can be released upon reaction .
Biochemical Pathways
Bcbs are known to be used in the synthesis of substituted four-membered rings and bicyclo[111]pentanes, with applications including bioconjugation processes .
Result of Action
The strain-releasing force of bcbs is known to drive the functionalization of these compounds, leading to the synthesis of various cyclobutane derivatives .
Action Environment
The inherent strain of the bcb scaffold can make the variation of the bcb bridgehead substituents challenging .
properties
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBUSSRNOEKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2374238-05-6 |
Source
|
Record name | methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.